molecular formula C10H16 B196018 Adamantane CAS No. 281-23-2

Adamantane

Cat. No. B196018
CAS RN: 281-23-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Patent
US07183423B1

Procedure details

A mixture of 10 mmol of ethyl acrylate, 50 mmol of adamantane, 1 mmol of N-hydroxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.1 mmol of acetylacetonatocobalt(III), and 54 mmol of acetonitrile was stirred at 70° C. in an oxygen atmosphere (1 atm) for 8 hours. A reaction mixture was concentrated, and the concentrate was subjected to column chromatography on a silica gel to yield ethyl 3-(adamant-1-yl)-2-hydroxypropionate of the following formula (a), ethyl 3-(adamant-1-yl)-2-oxopropionate of the following formula (b), and ethyl 1-adamantaneacetate of the following formula (c) in yields of 55%, 16%, and 8%, respectively. The conversion rate from ethyl acrylate was 99%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.[OH:18]N1C(=O)C2=CC=CC=C2C1=O.C(#N)C.O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:8]12([CH2:3][CH:2]([OH:18])[C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.[C:8]12([CH2:3][C:2](=[O:18])[C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.[C:3]12([CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH2:16][CH:10]3[CH2:11][CH:12]([CH2:17][CH:8]([CH2:9]3)[CH2:15]1)[CH2:13]2 |f:5.6.7|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
50 mmol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
54 mmol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
A reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(C(=O)OCC)O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(C(=O)OCC)=O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.